molecular formula C19H15FN4O3 B12787896 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, 6-(4-fluorophenyl)dihydro-2-phenyl- CAS No. 60558-43-2

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, 6-(4-fluorophenyl)dihydro-2-phenyl-

Cat. No.: B12787896
CAS No.: 60558-43-2
M. Wt: 366.3 g/mol
InChI Key: CONJJNCRLACBAC-UHFFFAOYSA-N
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Description

The compound 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, 6-(4-fluorophenyl)dihydro-2-phenyl- (CAS No. 64258-62-4) is a fused heterocyclic molecule with the molecular formula C₁₃H₁₁FN₄O₃ . Its structure features a triazolo-triazine core modified by an ethano bridge, a 4-fluorophenyl group at position 6, and a phenyl group at position 2.

Properties

CAS No.

60558-43-2

Molecular Formula

C19H15FN4O3

Molecular Weight

366.3 g/mol

IUPAC Name

8-(4-fluorophenyl)-4-phenyl-2,4,6,8-tetrazatricyclo[5.2.2.02,6]undecane-3,5,9-trione

InChI

InChI=1S/C19H15FN4O3/c20-12-6-8-14(9-7-12)21-16-11-10-15(17(21)25)23-18(26)22(19(27)24(16)23)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2

InChI Key

CONJJNCRLACBAC-UHFFFAOYSA-N

Canonical SMILES

C1CC2N(C(=O)C1N3N2C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Biological Activity

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione is a complex heterocyclic compound characterized by a unique fused triazole-triazine structure. Its molecular formula is C17_{17}H14_{14}F1_{1}N5_{5}O3_{3}, with a molecular weight of approximately 366.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds similar to 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine derivatives exhibit significant antimicrobial properties . A study highlighted that various derivatives demonstrated efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of the triazole ring is often associated with enhanced antimicrobial activity due to its ability to disrupt cellular processes in microorganisms.

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies have shown that derivatives containing the triazolo-triazine structure can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For example, one study reported that specific derivatives exhibited IC50_{50} values as low as 15.3 µM against MDA-MB-231 cells . This suggests a promising avenue for developing new anticancer agents based on the compound's structure.

The biological activity of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine derivatives can be attributed to their ability to interact with various biological targets. The triazine core allows for nucleophilic substitutions due to the electron-withdrawing nature of nitrogen atoms. Additionally, the carbonyl groups in the trione structure may facilitate interactions with biomolecules such as enzymes and receptors .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several triazole derivatives against common pathogens. The results are summarized in Table 1 below:

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans8 µg/mL

This study demonstrated that compounds derived from triazolo-triazine structures consistently showed lower MIC values compared to traditional antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, various synthesized derivatives were tested on MDA-MB-231 cells using an MTT assay. The findings are presented in Table 2:

Compound NameIC50_{50} (µM)Cell Line Tested
Compound D15.3MDA-MB-231 (Breast Cancer)
Compound E29.1A549 (Lung Cancer)

These results indicate that certain derivatives could effectively inhibit cell proliferation at micromolar concentrations .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class Core Structure Substituents/Modifications Molecular Formula Potential Activity
Target Compound Triazolo[1,2-a][1,2,4]triazine Ethano bridge, 4-Fluorophenyl, Phenyl C₁₃H₁₁FN₄O₃ Not explicitly reported
[1,2,4]Triazolo[1,5-α]pyrimidine Triazolo-pyrimidine Thiophene moiety Variable Antimicrobial
Benzimidazo[1,2-a]pyrimidine Benzimidazole-fused pyrimidine Thiophene, phenylamino groups Variable Antimicrobial
1,2,4-Triazolo[3,4-c][1,2,4]triazine Triazolo-triazine Thiophene, dimethylamino groups Variable Antimicrobial

Key Structural Differences and Implications

Core Rigidity: The ethano bridge in the target compound introduces steric constraints absent in non-bridged analogues like triazolopyrimidines. This may enhance metabolic stability or alter binding kinetics .

The phenyl group at position 2 contrasts with thiophene or pyridine substituents in related compounds, which may modulate π-π stacking interactions with biological targets .

Biological Activity: While triazolotriazine/thiophene hybrids in exhibit antimicrobial activity, the target compound’s fluorophenyl and ethano modifications could shift its activity profile. For example, fluorinated aromatic systems often enhance selectivity for bacterial enzymes .

Research Findings and Hypotheses

  • Antimicrobial Potential: Analogues with thiophene moieties (e.g., triazolopyrimidines) show MIC values of 4–32 μg/mL against S. aureus and E. coli . The target compound’s fluorophenyl group may further lower MIC values due to enhanced hydrophobicity and target affinity.
  • SAR Insights: The absence of a thiophene moiety in the target compound suggests a divergent SAR pathway. Ethano bridges may compensate for activity losses by stabilizing bioactive conformations .

Q & A

Q. What are the established synthetic routes for this triazolo-triazine derivative, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of precursors like substituted hydrazines or thioureas. For example, 1,2,4-triazine derivatives are synthesized via Erlenmeyer’s azlactone synthesis, followed by cyclization in eco-friendly solvents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 60–65°C for 20–30 minutes, yielding >80% purity . Optimization strategies include:
  • Temperature Control: Higher temperatures (e.g., 60–65°C) reduce reaction time but may require reflux conditions.
  • Solvent Selection: DBU enhances reaction efficiency without catalysts, reducing byproducts .
  • Precursor Purity: Ensure aromatic aldehydes and acetylglycine are anhydrous to avoid side reactions.
    Table 1: Comparison of Synthesis Methods
MethodSolventTemp (°C)Time (min)Yield (%)Reference
Eco-friendly (DBU)DBU60–6520–3080–85
Conventional (AcOH)Acetic acid10012065–70

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer:
  • X-ray Crystallography: Resolves dihydro- and trione moieties, confirming the ethano-bridge and substituent positions (e.g., 4-fluorophenyl) .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., phenyl vs. fluorophenyl shifts: δ 7.2–7.8 ppm for aromatic protons, δ 160–165 ppm for C-F in ¹³C) .
  • FTIR: Confirms carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and triazolo-triazine ring vibrations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity or stability data?

  • Methodological Answer: Discrepancies in experimental outcomes (e.g., yield variations under similar conditions) can be addressed via:
  • Density Functional Theory (DFT): Calculate transition-state energies to identify rate-limiting steps. For example, fluorophenyl substituents may sterically hinder cyclization, requiring higher activation energy .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DBU’s basicity vs. acetic acid’s polarity) on reaction pathways .
  • COMSOL Multiphysics: Model heat/mass transfer in reactors to optimize scaling (e.g., batch vs. continuous flow) .

Q. What experimental design frameworks are suitable for optimizing multi-step syntheses?

  • Methodological Answer: Use Response Surface Methodology (RSM) or Taguchi designs to evaluate interdependent variables (e.g., temperature, solvent ratio, catalyst loading):
  • Central Composite Design (CCD): Test 3–5 factors with center points to model non-linear relationships (e.g., optimizing DBU concentration vs. reaction time) .
  • Factorial Design: Identify interactions between fluorophenyl substitution and dihydro-intermediate stability. For example, 2⁴ factorial designs can assess temperature (60°C vs. 80°C), solvent polarity, precursor stoichiometry, and agitation rate .

Q. How do substituents (e.g., 4-fluorophenyl) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer:
  • In Vitro Assays: Test cytotoxicity against cell lines (e.g., MCF-7) with fluorophenyl vs. bromophenyl analogs to correlate electron-withdrawing effects with activity .
  • QSAR Modeling: Use Hammett constants (σ) to quantify substituent electronic effects on bioactivity. For example, fluorine’s σ_p (-0.07) vs. bromine’s (+0.23) predicts differential binding to target enzymes .
  • Crystallographic Data: Compare hydrogen-bonding networks (e.g., fluorophenyl’s C-F⋯H interactions) in protein-ligand complexes via PDB analysis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar synthetic protocols?

  • Methodological Answer: Contradictions often arise from unaccounted variables:
  • Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., oxidation intermediates) that reduce yields .
  • Replication Studies: Conduct controlled repeats with standardized reagents (e.g., anhydrous DBU vs. commercial grades with moisture) .
  • Meta-Analysis: Compare solvent purity (e.g., DBU ≥98% vs. 95%) and reaction vessel inertness (N₂ vs. air) across studies .

Advanced Methodological Tools

Q. What role do AI-driven platforms play in accelerating research on this compound?

  • Methodological Answer:
  • Predictive Synthesis: Machine learning (e.g., Chemputer) suggests optimal routes by training on triazine reaction databases .
  • Autonomous Labs: AI adjusts parameters in real-time (e.g., Raman spectroscopy feedback to stabilize dihydro intermediates) .
  • Data Security: Blockchain-enabled platforms ensure traceability of experimental data (e.g., IP protection for novel derivatives) .

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